N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its diverse applications in fields such as biology, chemistry, and medicine. This compound features a unique structure that combines a quinoxaline moiety with a triazolopyrimidine ring, making it valuable for various studies and potential therapeutic applications.
Preparation Methods
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide involves several steps. One common method includes the reaction of quinoxaline derivatives with triazolopyrimidine intermediates under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the quinoxaline or triazolopyrimidine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Medicine: Research has shown its potential as a kinase inhibitor, making it a candidate for cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide involves its interaction with molecular targets such as kinases. The quinoxaline and triazolopyrimidine moieties are known to inhibit kinase activity, which plays a crucial role in regulating various cellular processes. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and are studied for their anticancer properties.
1,2,4-Triazolo[1,5-a]pyridines: Known for their diverse biological activities, including antimicrobial and anticancer effects.
Quinazolin-4(3H)-one derivatives: These compounds are evaluated for their antimicrobial properties in agriculture.
The uniqueness of this compound lies in its combined structure, which allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c25-16(13-3-4-14-15(8-13)19-7-6-18-14)20-5-1-2-12-9-21-17-22-11-23-24(17)10-12/h3-4,6-11H,1-2,5H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDFZHQYSPICJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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